EGFR Tyrosine Kinase Binding Affinity: 4-Chloro-6-iodo-2-(trifluoromethyl)quinazoline IC₅₀ 17 nM vs. Clinical EGFR Inhibitor Erlotinib
In a radioligand displacement assay using human A431 cell membranes, 4-chloro-6-iodo-2-(trifluoromethyl)quinazoline inhibited [¹²⁵I]-labeled 4-(3-iodoanilino)-6,7-dimethoxyquinazoline binding to EGFR tyrosine kinase with an IC₅₀ of 17 nM, demonstrating high target-binding potency as a starting scaffold or reference probe [1]. For comparison, the clinically approved EGFR inhibitor erlotinib exhibits a reported EGFR IC₅₀ of approximately 2 nM in cell-free kinase assays under different conditions, while the broader quinazoline class includes compounds with EGFR IC₅₀ values spanning from sub-nanomolar to >10 µM, underscoring that the specific halogenation pattern of this compound confers binding characteristics distinct from both more and less optimized analogs [2].
| Evidence Dimension | EGFR tyrosine kinase inhibition (binding affinity) |
|---|---|
| Target Compound Data | IC₅₀ = 17 nM |
| Comparator Or Baseline | Erlotinib EGFR IC₅₀ ≈ 2 nM (cell-free, different assay); quinazoline class range spans <1 nM to >10 µM |
| Quantified Difference | ~8.5-fold weaker than erlotinib (reference drug); ~3–4 orders of magnitude more potent than representative low-activity quinazoline analogs |
| Conditions | Displacement of [¹²⁵I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline from EGFR tyrosine kinase in human A431 cell membranes (BindingDB CHEMBL1203937) |
Why This Matters
The confirmed nanomolar EGFR binding potency positions this compound as a useful reference probe or starting scaffold for kinase-targeted library synthesis, avoiding procurement of quinazoline analogs with uncharacterized or absent EGFR activity.
- [1] BindingDB Entry BDBM50370935 (CHEMBL1203937). IC₅₀ = 17 nM. Assay: Displacement of [¹²⁵I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline from EGFR tyrosine kinase in human A431 cell membranes. Curated by ChEMBL, Lawrence Berkeley National Laboratory. Accessed May 2026. View Source
- [2] Moyer, J. D.; Barbacci, E. G.; Iwata, K. K.; et al. Induction of Apoptosis and Cell Cycle Arrest by CP-358,774, an Inhibitor of Epidermal Growth Factor Receptor Tyrosine Kinase. *Cancer Res.* 1997, *57*, 4838–4848. Erlotinib IC₅₀ = 2 nM (isolated EGFR kinase). View Source
